![molecular formula C19H26N4O B5692065 1-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5692065.png)
1-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as MPDP and belongs to the class of diazepanes. Diazepanes are a group of compounds that have been extensively studied for their pharmacological properties, including their anxiolytic and sedative effects. MPDP has been synthesized using a specific method and has shown promising results in various scientific research applications.
Mechanism of Action
The exact mechanism of action of MPDP is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating anxiety and sedation. MPDP may also have an effect on the cholinergic system, which is involved in cognitive function and memory.
Biochemical and Physiological Effects:
MPDP has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to improve cognitive function and memory. MPDP may also have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using MPDP in lab experiments is its potential therapeutic applications. It has been shown to have anxiolytic and sedative effects, as well as potential neuroprotective effects. However, one limitation is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand the potential benefits and limitations of using MPDP in lab experiments.
Future Directions
There are several future directions for the study of MPDP. One direction is to further investigate its potential therapeutic applications, including its use in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action and how it interacts with the GABAergic and cholinergic systems. Additionally, further research is needed to fully understand the potential advantages and limitations of using MPDP in lab experiments.
Synthesis Methods
The synthesis of MPDP involves a multi-step process that includes the reaction of 1-(2-methylphenyl)pentan-1-one with hydrazine hydrate to form 1-(2-methylphenyl)pentan-1,2-dione hydrazone. This intermediate is then reacted with 2-(1H-pyrazol-1-yl)butanoyl chloride in the presence of triethylamine to form MPDP.
Scientific Research Applications
MPDP has been studied for its potential therapeutic applications, including its anxiolytic and sedative effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MPDP has been shown to have a positive effect on cognitive function and memory in animal models.
properties
IUPAC Name |
1-[4-(2-methylphenyl)-1,4-diazepan-1-yl]-2-pyrazol-1-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-3-17(23-13-6-10-20-23)19(24)22-12-7-11-21(14-15-22)18-9-5-4-8-16(18)2/h4-6,8-10,13,17H,3,7,11-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMZNRGNCRDEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCN(CC1)C2=CC=CC=C2C)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.